2-[(4-methoxybenzyl)sulfanyl]ethylamine hydrochloride
Description
2-[(4-Methoxybenzyl)sulfanyl]ethylamine hydrochloride is a thioether-derived amine hydrochloride salt characterized by a 4-methoxybenzyl group attached via a sulfanyl (-S-) linkage to an ethylamine backbone. This compound is typically synthesized through alkylation reactions involving potassium carbonate and iodomethane in acetonitrile, followed by purification via silica gel column chromatography (ethyl acetate/methanol = 4/1, v/v) . The hydrochloride salt form enhances aqueous solubility, making it suitable for biochemical and pharmacological studies.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS.ClH/c1-12-10-4-2-9(3-5-10)8-13-7-6-11;/h2-5H,6-8,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDNPGLEPAGNCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxybenzyl)sulfanyl]ethylamine hydrochloride typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzyl isothiocyanate. This intermediate is then reacted with ethylenediamine to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxybenzyl)sulfanyl]ethylamine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
2-[(4-Methoxybenzyl)sulfanyl]ethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 2-[(4-methoxybenzyl)sulfanyl]ethylamine hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfanyl and amine groups. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between 2-[(4-methoxybenzyl)sulfanyl]ethylamine hydrochloride and its analogs:
Structural and Functional Analysis
Substituent Effects on Electronic Properties The 4-methoxybenzyl group in the target compound donates electron density via resonance, enhancing aromatic π-π interactions compared to the 4-fluorobenzyl analog, where fluorine’s electronegativity reduces electron density . The 3,4-dihydroxyphenyl derivative (CAS 62-31-7) exhibits strong hydrogen-bonding capacity due to phenolic -OH groups, increasing hydrophilicity and acidity relative to the methoxy-substituted target compound .
Impact on Solubility and Reactivity The tert-butyloxy group (CAS 335598-67-9) introduces steric bulk and hydrophobicity, reducing aqueous solubility compared to the target compound’s hydrophilic hydrochloride salt . Sulfanyl vs.
Synthetic Methodologies The target compound and its fluorinated analog (CAS 1170404-43-9) share synthetic routes involving alkylation and silica gel purification, whereas the 3,4-dihydroxyphenyl derivative likely requires protective group strategies to preserve phenolic -OH groups during synthesis .
Biological and Industrial Relevance
- The 4-fluorobenzyl analog’s metabolic stability makes it a candidate for drug discovery, while the 3,4-dihydroxyphenyl compound’s structural similarity to dopamine supports neurochemical research .
- The tert-butyloxy derivative’s steric bulk is advantageous in peptide synthesis or as a transient protecting group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
